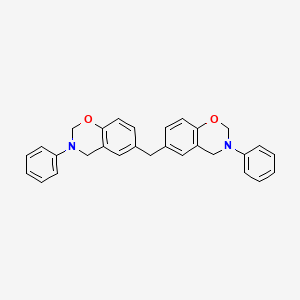
6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] is a chemical compound with the molecular formula C31H30N2O2. It is also known by other names such as 6,6’-propane-2,2-diylbis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine). This compound belongs to the class of benzoxazines, which are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring .
Preparation Methods
The synthesis of 2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] can be achieved through a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This method involves the condensation of these starting materials to form the benzoxazine ring. Alternatively, the compound can be prepared sequentially by first forming an intermediate, which then undergoes further reactions to yield the final product . Industrial production methods often utilize similar synthetic routes but may involve additional steps to optimize yield and purity.
Chemical Reactions Analysis
2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, the compound can undergo oxidation to form oxo-derivatives, which are significant in various applications . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of high-performance polymers, such as polybenzoxazines, which are known for their excellent mechanical properties, flame resistance, and chemical stability . In biology and medicine, benzoxazine derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties . In the industry, the compound is used in the production of thermoset resins and adhesives, which are essential in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] involves the formation of a benzoxazine ring through the condensation of an amine, a phenol, and formaldehyde . This ring formation is crucial for the compound’s stability and reactivity. The molecular targets and pathways involved in its biological activities are still under investigation, but studies suggest that the compound may interact with cellular proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] can be compared with other benzoxazine derivatives, such as 3-phenyl-2,4-dihydro-1,3-benzoxazine and 6,6’-(1-methylethylidene)bis[3,4-dihydro-3-phenyl-2H-1,3-benzoxazine] . These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of 2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
137836-80-7 |
|---|---|
Molecular Formula |
C29H26N2O2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-phenyl-6-[(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)methyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C29H26N2O2/c1-3-7-26(8-4-1)30-18-24-16-22(11-13-28(24)32-20-30)15-23-12-14-29-25(17-23)19-31(21-33-29)27-9-5-2-6-10-27/h1-14,16-17H,15,18-21H2 |
InChI Key |
LVGAZNUUPCRHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)CC3=CC4=C(C=C3)OCN(C4)C5=CC=CC=C5)OCN1C6=CC=CC=C6 |
Related CAS |
164654-79-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14081885.png)
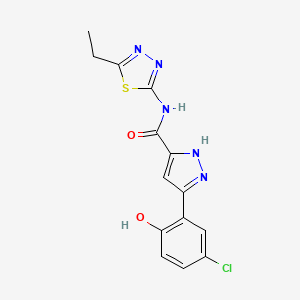
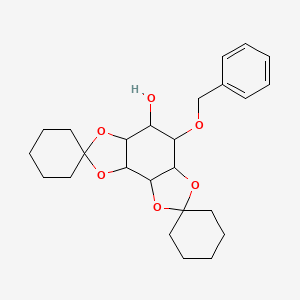
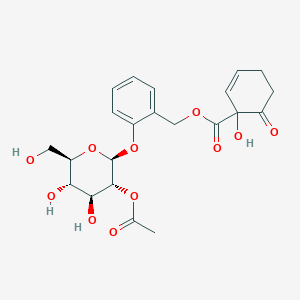
![2-(3-Ethoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081914.png)
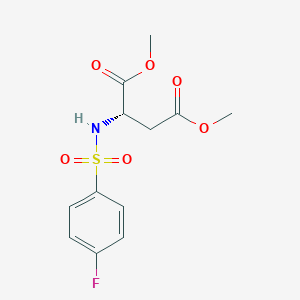
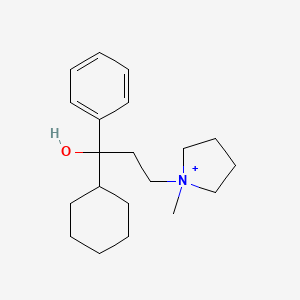
![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
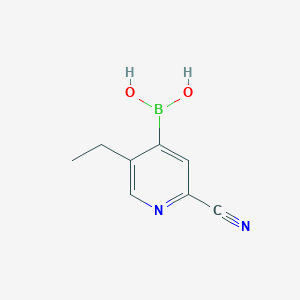
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)
![(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
